(R)-(+)-Etomoxir sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Etomoxir sodium salt involves the reaction of ®-(+)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification steps to obtain the sodium salt form .
Industrial Production Methods
Industrial production of ®-(+)-Etomoxir sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
®-(+)-Etomoxir sodium salt primarily undergoes nucleophilic substitution reactions due to the presence of the oxirane ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .
Scientific Research Applications
®-(+)-Etomoxir sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study enzyme inhibition and fatty acid metabolism.
Biology: Investigates the role of CPT1 in cellular metabolism and energy production.
Medicine: Explores potential therapeutic applications in metabolic disorders, including diabetes and cardiovascular diseases.
Industry: Utilized in the development of metabolic modulators and as a tool in drug discovery
Mechanism of Action
®-(+)-Etomoxir sodium salt exerts its effects by irreversibly inhibiting carnitine palmitoyltransferase I (CPT1). This inhibition prevents the formation of acyl carnitines, a crucial step for the transport of fatty acyl chains into the mitochondria. Consequently, this inhibition disrupts β-oxidation, leading to altered energy metabolism . Additionally, ®-(+)-Etomoxir sodium salt has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), further influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Etomoxir: The racemic mixture of ®-(+)-Etomoxir and (S)-(-)-Etomoxir.
Perhexiline: Another CPT1 inhibitor used in the treatment of angina and heart failure.
Trimetazidine: A metabolic agent that partially inhibits fatty acid oxidation, used in the treatment of angina.
Uniqueness
®-(+)-Etomoxir sodium salt is unique due to its high specificity and irreversible inhibition of CPT1. This specificity makes it a valuable tool in metabolic research and therapeutic applications, distinguishing it from other CPT1 inhibitors .
Properties
CAS No. |
828934-41-4 |
---|---|
Molecular Formula |
C15H19ClNaO4 |
Molecular Weight |
321.75 g/mol |
IUPAC Name |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1 |
InChI Key |
ZUMIFLJZQDMWAU-XFULWGLBSA-N |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |
SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Etomoxir sodium; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; |
Origin of Product |
United States |
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